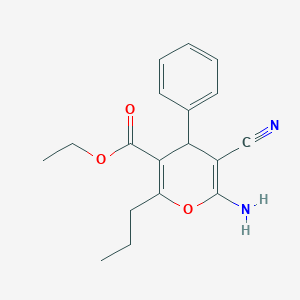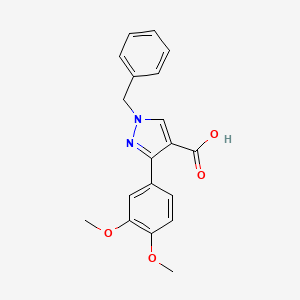
N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains a benzothiophene ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon and sulfur. It also has an amide functional group (-CONH2), which is a common feature in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiophene ring, followed by the introduction of the amide group. The specifics of the synthesis would depend on the starting materials and the desired route of synthesis. It’s important to note that the synthesis of complex organic compounds often requires careful planning and optimization to ensure high yield and purity .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a benzothiophene ring and an amide functional group. The presence of these groups can significantly influence the compound’s physical and chemical properties, including its reactivity, polarity, and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reactants present. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The benzothiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents. The benzothiophene ring could contribute to its stability and rigidity .Scientific Research Applications
Neuropharmacology
This compound is known for its high neuropharmacological potential . It can interfere with natural neurotransmission pathways, making it attractive for the treatment of neurodegenerative disorders, such as Alzheimer’s disease . In silico studies and in vitro assays have shown how these motifs are embedded in more complex molecular constructs with key drug-like properties .
Chiral Solvating Agent
The compound can act as a potential chiral solvating agent (CSA) for the spectral resolution of enantiomers via 1H NMR spectroscopy . The single enantiomer of the compound was synthesized from commercially available ®-(+)-a-methylbenzylamine .
Enzyme Inhibition
The compound can act as an important tertiary inhibitor of human AChE/BuChE (Acetylcholineristerase and Butylcholinestarase) . It acts as a pure competitive inhibitor, since it binds to the central active site (CAS) of the enzyme .
Neurodegeneration Blocking
The compound has been shown to have properties such as neuronal regeneration and blocking neurodegeneration . This represents a very powerful strategy to obtain drugs targeting complex pathologies .
Synthesis of Chiral Amines
The compound can be used in the synthesis of a wide range of chiral amines . The general synthetic pathway is based on asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester .
Spectral Resolution of Enantiomers
The compound can be used for the spectral resolution of enantiomers via NMR spectroscopy . Such a resolution is possible because the compound associates with analytes via non-covalent interactions to form diastereomeric complexes resulting in chemical shift differences .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function and activity .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target proteins or enzymes .
Biochemical Pathways
Similar compounds have been shown to influence various metabolic pathways, including those involving hydrolysis, hydroxylation, and further oxidation steps .
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic profiles, influenced by factors such as molecular structure, solubility, and the presence of functional groups .
Result of Action
Similar compounds have been shown to have various biological activities, including anti-inflammatory and analgesic effects .
Action Environment
The action, efficacy, and stability of N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . For example, the pH can influence the ionization state of the compound, potentially affecting its solubility and interaction with targets .
Future Directions
The future directions for this compound could be numerous depending on its applications. If it shows promising biological activity, it could be further optimized and studied as a potential drug. Alternatively, if it has unique physical or chemical properties, it could find uses in material science or other fields .
properties
IUPAC Name |
N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12(13-7-3-2-4-8-13)18-17(19)16-11-14-9-5-6-10-15(14)20-16/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAJZUBKPZNCFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2749545.png)
![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2749546.png)
![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)
![3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2749549.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B2749552.png)
![(2-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2749554.png)

![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)
![Tert-butyl 1-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2749560.png)


![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2749566.png)
![4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2749567.png)